1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
The compound 1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 4-methylphenyl group and a 1,2,4-oxadiazole ring bearing a thiophen-2-yl moiety.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-4-6-13(7-5-11)20-10-12(9-15(20)21)17-18-16(19-22-17)14-3-2-8-23-14/h2-8,12H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXYWYXIUZBXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Attachment of the 2-thienyl group: This step may involve coupling reactions such as Suzuki or Stille coupling.
Formation of the pyrrolidinone core: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Substitution with the 4-methylphenyl group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and possible biological activities.
Biological Studies: Investigation of its effects on various biological systems, including enzyme inhibition or receptor binding.
Material Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Binding: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
1-(4-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
1-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one
- Structural Difference : Substitutes 4-methylphenyl with 4-methoxyphenyl and thiophen-2-yl with 4-(trifluoromethyl)phenyl.
- Key Implications: Electron Effects: Methoxy (electron-donating) vs. methyl (electron-neutral) alters the phenyl ring’s electronic profile. Solubility: Trifluoromethyl may reduce solubility compared to thiophene .
2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid
- Structural Difference : Contains a 1,3,4-oxadiazole ring (vs. 1,2,4-oxadiazole) and a hydroxyethoxy-thiophene substituent.
- Key Implications :
Data Table: Structural and Hypothetical Properties
Research Findings and Implications
- Thiophene vs. Pyridine: Thiophene’s sulfur atom may enhance hydrophobic interactions in nonpolar environments (e.g., enzyme active sites), while pyridine’s nitrogen could improve solubility and target specificity .
- Trifluoromethyl Phenyl : The 4-(trifluoromethyl)phenyl group in analogs increases resistance to oxidative metabolism, extending half-life in vivo compared to thiophene derivatives .
- 1,2,4-Oxadiazole vs.
Biological Activity
1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies assessing its efficacy against different biological targets.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a 4-methylphenyl group and a thiophenyl oxadiazole moiety. This unique structure may contribute to its diverse biological activities.
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that certain oxadiazole derivatives demonstrate cytotoxicity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The compound has been suggested to possess similar properties based on its structural analogs .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 92.4 |
| CaCo-2 | 85.0 |
| H9c2 (rat heart) | 78.5 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes and pathways associated with tumor growth. For instance, compounds with similar structures have been noted to inhibit histone deacetylases (HDACs) and other kinases involved in cancer progression .
Antimicrobial Activity
Additionally, studies have indicated that oxadiazole derivatives possess antimicrobial properties. They have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on multiple cancer cell lines. The compound exhibited promising results, particularly against HeLa cells, where it induced apoptosis at concentrations around 92 µM .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer cell proliferation and survival pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
